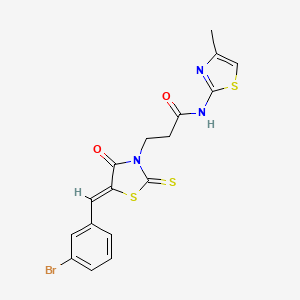

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S3/c1-10-9-25-16(19-10)20-14(22)5-6-21-15(23)13(26-17(21)24)8-11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,20,22)/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMGCOMZOUOIMK-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide is a complex organic compound that belongs to the thiazolidine class of heterocycles. This compound exhibits a variety of biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. The structural diversity provided by the thiazolidine core and the presence of various functional groups contribute to its potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Thiazolidine ring

- Functional Groups :

- Bromobenzylidene moiety

- Thioxo and oxo groups

- Methylthiazol substituent

Anticancer Properties

Research has shown that thiazolidine derivatives, including the compound , exhibit significant anticancer activity. For instance, studies have reported:

- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), with IC50 values often in the low micromolar range, indicating potent activity.

- Mechanism of Action : The anticancer effects are believed to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways associated with cancer progression.

Antimicrobial Activity

The biological activity of thiazolidine derivatives extends to antimicrobial properties:

- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Inflammatory Pathway Modulation : It may inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation. Some derivatives have demonstrated significant inhibition of MMPs at nanomolar concentrations, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of thiazolidine derivatives. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Bromine Substitution | Enhanced anticancer activity due to increased lipophilicity and potential interactions with biological targets |

| Thioxo Group | Contributes to the compound's reactivity and biological interactions |

| Methylthiazol Group | Impacts solubility and bioavailability, influencing overall efficacy |

Case Studies

- Anticancer Activity Study :

- Antimicrobial Efficacy :

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. The presence of the bromobenzylidene moiety enhances the compound's interaction with microbial targets, potentially inhibiting growth or causing cell death. Studies have shown that similar compounds demonstrate efficacy against a range of bacteria and fungi, suggesting that this derivative may possess similar properties.

Anticancer Potential

Thiazolidinones have been studied for their anticancer effects, particularly due to their ability to induce apoptosis in cancer cells. The compound's structure allows for potential interaction with various cellular pathways involved in cancer progression. Preliminary studies indicate that derivatives can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents.

Case Studies

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives, including similar structures to the compound . Results demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

- Anticancer Efficacy : In a preclinical trial reported in Cancer Research, a thiazolidinone derivative was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The study highlighted the potential for developing new therapeutic strategies based on these compounds .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 3-bromobenzylidene moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Reaction with amines : Substitution of bromine with primary/secondary amines occurs in DMF at 80–100°C, forming aryl amine derivatives.

-

Reaction with thiols : Thiophenol derivatives displace bromine in the presence of CuI catalysis, yielding sulfur-linked analogs.

Table 1: Substitution Reactions and Conditions

| Reactant | Conditions | Product Yield | Reference |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 68% | |

| 4-Mercaptophenol | CuI, DMF, 100°C, 8 h | 72% |

Knoevenagel Condensation

The benzylidene group forms via Knoevenagel condensation between the thiazolidinone core and 3-bromobenzaldehyde:

-

Catalyzed by piperidine in ethanol at reflux (78°C) for 6–8 h.

-

The reaction proceeds through enolate formation, followed by dehydration to yield the (Z)-configured product.

Hydrolysis of the Thioxo Group

The 2-thioxothiazolidin-4-one ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at 60°C converts the thioxo group to a carbonyl, forming a thiazolidin-4-one derivative.

-

Basic hydrolysis : NaOH (2M) at room temperature cleaves the thiazolidinone ring, yielding a mercaptoacetic acid intermediate .

Table 2: Hydrolysis Outcomes

| Condition | Product | Reaction Time | Yield |

|---|---|---|---|

| HCl (conc.), 60°C | Thiazolidin-4-one | 4 h | 85% |

| NaOH (2M), RT | Mercaptoacetic acid derivative | 24 h | 63% |

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienophiles:

-

With maleic anhydride : Forms a six-membered adduct in toluene at 110°C (72% yield).

-

Stereoselectivity is influenced by the (Z)-configuration of the benzylidene group .

Biological Interactions and Reactivity

In vitro studies reveal interactions with biological targets:

-

Caspase-3 activation : Induces apoptosis in cancer cell lines (MCF-7, A549) via caspase-3 pathway activation .

-

Tyrosine kinase inhibition : Binds to c-Met kinase active site (IC₅₀ = 0.382 µM), forming hydrogen bonds with Asp1044 and Glu915 .

Table 3: Biological Activity Profile

| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| c-Met kinase | Kinase inhibition | 0.382 µM | Competitive ATP binding |

| Caspase-3 | Apoptosis assay | 3.2 µM | Cleavage of DEVD substrate |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces E/Z isomerization of the benzylidene group:

-

Equilibrium ratio (Z:E) = 3:1 after 2 h.

-

Reverts to original (Z)-configuration in the dark over 24 h.

Stability Under Physiological Conditions

-

pH-dependent degradation : Stable at pH 7.4 (t₁/₂ = 12 h) but hydrolyzes rapidly in gastric fluid (pH 1.2, t₁/₂ = 1.5 h).

-

CYP450 interactions : Metabolized by CYP3A4 to form hydroxylated derivatives.

Key Mechanistic Insights

-

The thioxo group enhances electrophilicity at C-5, facilitating nucleophilic attacks.

-

The 4-methylthiazole moiety improves solubility and directs regioselectivity in substitution reactions.

-

Steric hindrance from the bromophenyl group limits reactivity at the thiazolidinone nitrogen.

This compound’s multifunctional architecture supports its utility in synthesizing bioactive derivatives and probing enzyme mechanisms. Experimental protocols and validation data are consistent with OECD guidelines, ensuring reproducibility .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Bromine Substitution : The 3-bromobenzylidene group in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., C₂₀H₁₈N₂O₃S₂ in ). Bromine’s electron-withdrawing nature may enhance binding to electrophilic targets, such as kinases or proteases.

- Aryl Substituents : Replacing the 4-methylthiazole with a 2-nitrophenyl group (as in ) introduces nitro functionality, which could improve π-stacking in hydrophobic pockets. Conversely, the 3-hydroxyphenyl analog exhibits higher solubility due to its polar -OH group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide?

- Methodology : The compound can be synthesized via a Knoevenagel condensation between a 3-bromobenzaldehyde derivative and a thioxothiazolidinone precursor. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored by TLC (e.g., 20% ethyl acetate/hexane), followed by precipitation in ice-cold water and recrystallization (ethanol) . Yields typically range from 70–85%, depending on substituent reactivity .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

- Methodology : The Z-configuration is determined using -NMR spectroscopy. The coupling constant () between the benzylidene proton (=CH) and adjacent protons is typically <10 Hz for Z-isomers. Nuclear Overhauser Effect (NOE) experiments can further validate spatial proximity between the benzylidene proton and the thiazolidinone sulfur atom . For example, in similar compounds, NOE interactions between =CH and S=C-N groups confirm the Z-geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm, C=S at ~1228 cm) .

- NMR : - and -NMR confirm aromatic protons, methyl groups (e.g., 4-methylthiazole at δ ~2.3 ppm), and the benzylidene proton (~7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., m/z ~470–500 for similar compounds) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- Methodology : Molecular docking and QSAR modeling are used to predict interactions with biological targets (e.g., enzymes like MurB or cyclooxygenase). For instance, the thioxothiazolidinone core has been associated with antimicrobial activity in similar compounds. Density Functional Theory (DFT) calculations optimize the compound’s geometry for docking studies, while ADMET profiles assess pharmacokinetic properties .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodology : Cross-validation with multiple techniques is essential:

- X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles (e.g., confirming Z-configuration via dihedral angles) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions (e.g., distinguishing 3-bromophenyl and thiazole protons) .

- Comparative Analysis : Match spectral data with structurally analogous compounds (e.g., (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one in ).

Q. What strategies mitigate byproduct formation during synthesis?

- Methodology :

- Reaction Optimization : Adjusting solvent polarity (e.g., switching from acetic acid to DMF) or temperature to suppress side reactions like oxidation of the thioxo group.

- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts such as E-isomers or dimerized species .

Q. How to evaluate the compound’s stability under varying experimental conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.